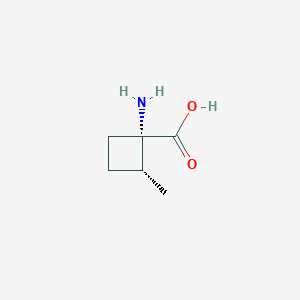
(1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound often relies on enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as the resolution of racemic mixtures through the formation of diastereomers and subsequent separation are also employed .
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved often include the modulation of metabolic processes or signal transduction pathways .
類似化合物との比較
Similar Compounds
- (1S,2R)-2-Aminocyclopropanecarboxylic acid
- (1R,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acid
- (1S,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acid
Uniqueness
(1S,2R)-1-Amino-2-methylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclobutane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
706757-18-8 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(1S,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChIキー |
OZUDURPARMOLKB-XINAWCOVSA-N |
異性体SMILES |
C[C@@H]1CC[C@]1(C(=O)O)N |
正規SMILES |
CC1CCC1(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















